molecular formula C11H10ClNO2 B3385675 5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one CAS No. 65435-07-6

5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one

Cat. No. B3385675
CAS RN: 65435-07-6
M. Wt: 223.65 g/mol
InChI Key: SAYAASKDUFAACE-UHFFFAOYSA-N
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Description

The compound “5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one” is a complex organic molecule. It contains an indole core, which is a common structure in many natural and synthetic compounds . The indole core is substituted with a 2-chloroacetyl group at the 5-position and a methyl group at the 3-position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(2-chloroacetyl) indolin-2-one involves the dropwise addition of chloroacetyl chloride to a stirred solution of aluminum chloride in 1,2-dichloroethane under a nitrogen atmosphere . This reaction is stirred at 0°C for 30 minutes .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the indole core, the 2-chloroacetyl group, and the methyl group. The indole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The 2-chloroacetyl group is a functional group containing a chlorine atom, which may influence the reactivity and properties of the molecule .


Chemical Reactions Analysis

The compound “5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one” could potentially undergo a variety of chemical reactions. The presence of the 2-chloroacetyl group suggests that it could act as an electrophile in nucleophilic substitution reactions . Additionally, the indole core is known to undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Organochlorine compounds, such as this one, are typically denser than water due to the higher atomic weight of chlorine versus hydrogen . They also have higher boiling and melting points compared to related hydrocarbons .

Future Directions

The compound “5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one” and similar compounds could be of interest in future research. For example, pyrrolidine, a similar structure, is a versatile scaffold for novel biologically active compounds . Additionally, new oxindole carboxamides have been studied for their potential as inhibitors of DENV RdRp , suggesting potential applications in antiviral drug development.

Mechanism of Action

Target of Action

Compounds with similar structures, such as colchicinoids, have been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.

Mode of Action

It’s worth noting that colchicinoids, which share structural similarities with this compound, bind to tubulin and inhibit its polymerization, thereby disrupting microtubule dynamics . This leads to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in cancer cells where these pathways are often dysregulated .

Pharmacokinetics

Factors such as solubility, stability, and permeability would influence how well the compound is absorbed and distributed within the body .

Result of Action

Based on the potential interaction with tubulin, it can be inferred that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis . This could potentially be beneficial in the treatment of diseases characterized by rapid cell division, such as cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the compound’s efficacy can be influenced by the physiological environment within the body, including factors such as metabolism, immune response, and the presence of other drugs.

properties

IUPAC Name

5-(2-chloroacetyl)-3-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-8-4-7(10(14)5-12)2-3-9(8)13-11(6)15/h2-4,6H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYAASKDUFAACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)C(=O)CCl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210802
Record name 5-(2-Chloroacetyl)-1,3-dihydro-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chloroacetyl)-3-methyl-2,3-dihydro-1H-indol-2-one

CAS RN

65435-07-6
Record name 5-(2-Chloroacetyl)-1,3-dihydro-3-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65435-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloroacetyl)-1,3-dihydro-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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